molecular formula C22H17FN2O2S B2965751 N-(3-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1206993-84-1

N-(3-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2965751
M. Wt: 392.45
InChI Key: YOYCJVNRBFDARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as FP-2 or TAK-915, is a novel drug compound that has been developed for the treatment of neurological disorders. It belongs to the class of drugs known as positive allosteric modulators (PAMs) of the GABAA receptor.

Scientific Research Applications

Medicinal Chemistry Applications

Research into related compounds has led to the discovery and development of selective inhibitors for therapeutic targets. For example, the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, which demonstrated complete tumor stasis in a human gastric carcinoma model following oral administration, advancing into phase I clinical trials (Schroeder et al., 2009). Similarly, novel pyrrolo[3,2-b]pyridine derivatives linked to methoxypyridine showed potent anti-TB activity, highlighting the potential of such compounds in addressing infectious diseases (Bodige et al., 2019).

Material Science Applications

In material science, derivatives of similar compounds have been used to create efficient color-tunable fluorophores for potential applications in light-emitting devices and sensors. For instance, N-ethoxycarbonylpyrene- and perylene thioamides were used as building blocks in the synthesis of fluorescent dyes displaying a wide range of emission wavelengths (Witalewska et al., 2019).

Organic Synthesis Applications

Research has also focused on developing synthetic methodologies involving related compounds. An example is the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide by nucleophilic [18F] fluorination, showcasing a method to create PET radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N-(3-fluorophenyl)-4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S/c1-27-18-9-7-15(8-10-18)19-14-28-21(20(19)25-11-2-3-12-25)22(26)24-17-6-4-5-16(23)13-17/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYCJVNRBFDARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.